REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].C[O:5][C:6]([C:8]1([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:13](=O)[CH2:12][CH2:11][N:10]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:9]1)=O.C(O)(=O)C.C(=O)(O)[O-].[Na+]>COC(C)(C)C.O>[CH3:19][C:18]([O:17][C:15]([N:10]1[CH2:11][CH2:12][C:13]2=[N:3][N:2]([CH3:1])[C:6](=[O:5])[C:8]2([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:9]1)=[O:16])([CH3:21])[CH3:20] |f:3.4|
|
Name
|
Methylhydrazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
50.1 kg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CN(CCC1=O)C(=O)OC(C)(C)C)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
208 L
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
methylhydrazine
|
Quantity
|
7.6 kg
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
13 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
175 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drying agents, liqua paks and fire extinguishers on hand
|
Type
|
CUSTOM
|
Details
|
Since methylhydrazine can react with metal oxides
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature (53° C. to 57° C.)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 to 20 hours
|
Duration
|
17.5 (± 2.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to between 20° C. and 25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to between 5° C. and 10° C.
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with water (175 L) and saturated sodium chloride solution (175 L)
|
Type
|
ADDITION
|
Details
|
treated with bleach solution
|
Type
|
CUSTOM
|
Details
|
to destroy any residual methylhydrazine
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated to a volume between 130 and 170 L under partial vacuum
|
Type
|
ADDITION
|
Details
|
Addition of heptanes (174 L) to the mixture
|
Type
|
CUSTOM
|
Details
|
precipitated the product
|
Type
|
STIRRING
|
Details
|
The slurry was stirred for 2 hours at a temperature between 5° C. and 10° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
WASH
|
Details
|
washed with cold MTBE (34 L )
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at a temperature between 35° C. and 45° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CC2(C(CC1)=NN(C2=O)C)CC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.1 kg | |
YIELD: PERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |